molecular formula C9H10ClNO4S B3034336 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 158580-15-5

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B3034336
CAS No.: 158580-15-5
M. Wt: 263.7 g/mol
InChI Key: UHZPDRTWYBDKNL-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid (CAS RN: 53250-83-2) is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₄S and a molecular weight of 234.65 g/mol . Its structure features:

  • A chloro substituent at the 2-position of the benzene ring.
  • A methylsulfonylamino group (-N(SO₂CH₃)CH₃) at the 4-position.
  • A carboxylic acid functional group at the 1-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[methyl(methylsulfonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZPDRTWYBDKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Oxidation Methodology (CN102627591B)

Reaction Sequence and Reagents

This method, detailed in Patent CN102627591B, involves three stages:

  • Chlorination of 1-Methyl-4-Methylsulfonylbenzene :
    • Raw Material : 1-Methyl-4-methylsulfonylbenzene (CAS 7206-21-3).
    • Chlorinating Agent : Gaseous chlorine (Cl₂) in dichloromethane (CH₂Cl₂).
    • Conditions : 0–5°C for 4–6 hours under nitrogen atmosphere.
    • Intermediate : 2-Chloro-4-methylsulfonyltoluene.
  • Oxidation to Carboxylic Acid :

    • Oxidizing Agent : Concentrated nitric acid (HNO₃, 65–68%).
    • Catalyst : Iron(III) chloride (FeCl₃, 0.5–1.0 mol%).
    • Conditions : Reflux at 80–90°C for 8–12 hours.
  • Purification :

    • Crystallization Solvent : Ethanol-water (7:3 v/v).
    • Yield : 78–82%.
Table 1: Optimization Parameters for Chlorination-Oxidation
Parameter Optimal Range Impact on Yield
Chlorination Temp. 0–5°C Prevents side reactions
HNO₃ Concentration 65–68% Maximizes oxidation efficiency
FeCl₃ Loading 0.5–1.0 mol% Accelerates reaction without over-oxidation
Crystallization pH 2.5–3.0 Enhances purity by precipitating impurities

Mechanistic Insights

The chlorination step proceeds via electrophilic aromatic substitution , where Cl⁺ generated from Cl₂ replaces a hydrogen atom at the ortho position relative to the methylsulfonyl group. Steric hindrance from the methylsulfonyl moiety directs chlorination to the less hindered ortho site. Subsequent oxidation of the methyl group to a carboxylic acid involves nitric acid-mediated radical chain mechanisms , with FeCl₃ catalyzing the formation of nitro intermediates.

Sulfonation-Amination Pathway (CN117263832A)

Synthetic Route

Patent CN117263832A outlines an alternative approach using sulfonation and amination:

  • Sulfonation of 2-Chlorobenzoic Acid :
    • Sulfonating Agent : Chlorosulfonic acid (ClSO₃H).
    • Conditions : 40–50°C for 3–5 hours.
    • Intermediate : 4-Sulfo-2-chlorobenzoic acid.
  • Methylation of Sulfonic Acid Group :

    • Methylating Agent : Dimethyl sulfate ((CH₃O)₂SO₂).
    • Base : Sodium carbonate (Na₂CO₃).
    • Conditions : 60–70°C for 2–4 hours.
  • Amination and Purification :

    • Ammoniation : Ammonium chloride (NH₄Cl) in aqueous ethanol.
    • Yield : 70–75%.
Table 2: Comparative Analysis of Sulfonation-Amination Steps
Step Reagents Temperature (°C) Time (h) Yield (%)
Sulfonation ClSO₃H 40–50 3–5 85
Methylation (CH₃O)₂SO₂, Na₂CO₃ 60–70 2–4 78
Ammoniation NH₄Cl, EtOH-H₂O 25–30 1–2 92

Key Challenges and Solutions

  • Selectivity in Sulfonation : The para position is favored due to the electron-withdrawing effect of the chloro and carboxylic acid groups, which deactivate the meta position.
  • Methylation Efficiency : Dimethyl sulfate outperforms iodomethane in minimizing esterification of the carboxylic acid group.

Reaction Optimization and Scalability

Catalytic Systems

  • FeCl₃ vs. H₂SO₄ : FeCl₃ provides superior catalytic activity in nitric acid oxidations, reducing reaction time by 30% compared to sulfuric acid.
  • Solvent Selection : Dichloromethane in chlorination steps enhances solubility of intermediates, while ethanol-water mixtures improve crystallization yields.

Temperature and Kinetic Control

  • Low-Temperature Chlorination : Maintaining 0–5°C suppresses polysubstitution and diaryl formation.
  • Controlled Oxidation : Gradual heating to 80–90°C prevents decarboxylation, a common side reaction in benzoic acid syntheses.

Industrial Applications and Modifications

Large-Scale Production

  • Batch Reactors : 500–1,000 L reactors with automated temperature control are standard for chlorination-oxidation processes.
  • Waste Management : Neutralization of nitric acid with lime (CaO) generates calcium nitrate, a byproduct repurposed as fertilizer.

Pharmacological Relevance

Derivatives of 2-chloro-4-[methyl(methylsulfonyl)amino]benzoic acid exhibit VLA-4 antagonism and β3-adrenoceptor agonism , making them candidates for treating asthma and preterm labor. Modifications to the methylsulfonylamino group enhance binding affinity to target proteins.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods, with one notable approach involving the catalytic oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid under controlled conditions. This method emphasizes reducing nitric acid consumption and minimizing environmental impact by recycling by-products like NOx gases during the reaction process .

Table 1: Synthesis Conditions for 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic Acid

StepConditionsReagents
1Pressure: 0-3.0 MPa; Temperature: 140-200 °C2-chloro-4-methylsulfonyltoluene, nitric acid
2Add NaOH to adjust pH to 2NaOH solution
3RecrystallizationAbsolute methanol

Biological Applications

Research indicates that derivatives of this compound exhibit significant biological activities. For example, studies have shown that related compounds can act as respiratory sensitisers, leading to occupational asthma and other allergic reactions in exposed workers . This highlights the importance of safety measures in environments where these compounds are produced or utilized.

Case Study: Occupational Exposure

In a recent investigation at a chemical factory producing related compounds, nine workers were identified with respiratory symptoms linked to exposure to 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). The sensitization rate among exposed workers was found to be 8%, with specific inhalation challenges confirming cases of occupational asthma .

Industrial Applications

The compound is also recognized for its role as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in pharmaceutical chemistry and agrochemical formulations.

Table 2: Industrial Uses of this compound

Application AreaDescription
PharmaceuticalsUsed as an intermediate for drug synthesis
AgrochemicalsPotential use in developing herbicides/pesticides
Research ChemicalsServes as a reagent in chemical research

Mechanism of Action

The mechanism of action of 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfonyl groups can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences in Activity and Utility

Biological Targets: Acifluorfen and Fomesafen inhibit protoporphyrinogen oxidase, disrupting chlorophyll synthesis in weeds . In contrast, 2-chloro-4-(methylsulfonyl)benzoic acid lacks nitro (-NO₂) and trifluoromethyl (-CF₃) groups critical for herbicidal activity, suggesting divergent targets. Cpd3 and other STAT3 inhibitors () rely on aromatic extensions (e.g., benzodioxin) for binding to signaling proteins, a feature absent in the simpler structure of the target compound .

The methylsulfonyl group in 2-chloro-4-(methylsulfonyl)benzoic acid may similarly restrict CNS bioavailability.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves chlorination followed by sulfonylation of benzoic acid, as inferred from methods in . In contrast, herbicides like Acifluorfen require nitro-group introduction and esterification steps .

Stability and Solubility :

  • The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., Lactofen) but reduces lipid membrane permeability .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: Sulfonylamino groups are implicated in competitive inhibition of enzymes (e.g., protoporphyrinogen oxidase in plants) through electrostatic interactions with catalytic sites .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -Cl, -SO₂CH₃) increase reactivity toward nucleophilic targets.
    • Methylation of sulfonamide (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs.

Biological Activity

2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid, also known as BCMBA (3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid), is a compound that has garnered attention due to its biological activities, particularly in the context of occupational health and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO) , which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and behavior.
  • Cell Proliferation : Studies indicate that benzoic acid derivatives can influence cell growth and differentiation through modulation of signaling pathways associated with cell survival and apoptosis.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and therapeutic potential:

  • Absorption : The compound exhibits favorable absorption characteristics, although specific data on its oral bioavailability remains limited. Its solubility and salt formation properties may enhance its pharmacokinetic profile.
  • Distribution : The distribution of the compound within tissues is influenced by its interaction with transport proteins. This interaction is essential for achieving effective concentrations at target sites.
  • Metabolism and Excretion : The metabolic pathways involving this compound suggest that it may undergo phase I and phase II metabolic reactions, affecting its efficacy and safety profile.

Case Studies

Recent investigations have highlighted the compound's role as a sensitizer in occupational settings:

  • A study identified 2-Chloro-4-(methylsulfonyl)benzoic acid as a respiratory sensitizer among factory workers exposed to the substance. Symptoms included occupational asthma, rhinitis, and contact urticaria. The sensitization rate was found to be 8% among exposed workers, with higher rates among those in direct contact with the compound during production .
  • Clinical assessments revealed that specific inhalation challenges could provoke respiratory symptoms at very low concentrations (0.03% or 0.3% BCMBA), indicating a significant risk for sensitized individuals .

Comparative Biological Activity Table

Activity Description Source
Enzymatic InhibitionInhibits monoamine oxidase (MAO), affecting neurotransmitter levels
Cell Growth ModulationInfluences signaling pathways related to cell survival
Respiratory SensitizationIdentified as a sensitizer causing asthma and urticaria

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid, and how can reaction yields be improved?

The synthesis involves multi-step functionalization of the benzoic acid core. A validated approach includes:

  • Chlorination : Introduce chlorine at the 2-position using Cl₂ gas with FeCl₃ as a catalyst under controlled conditions (60–80°C, 12–24 hours) .
  • Sulfonylation : React the intermediate with methylsulfonyl chloride in the presence of a base (e.g., NaHCO₃) to install the methylsulfonylamino group at the 4-position. Maintain pH 7–9 to minimize side reactions .
  • Yield Optimization : Use excess sulfonating agent (1.5–2.0 equiv.) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) improves purity to >95% .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

  • Spectroscopic Characterization :
    • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylsulfonyl signals at δ 3.0–3.5 ppm) .
    • IR : Confirm sulfonamide C=O stretch (~1700 cm⁻¹) and S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹) .
  • Purity Analysis :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<1%) .
    • Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.3%) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack at the chloro-substituted position. Predict activation energies for reactions with amines or thiols .
  • Solvent Effects : Simulate solvation (e.g., water vs. DMSO) to optimize reaction kinetics. Polar aprotic solvents enhance nucleophilicity by stabilizing transition states .
  • Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys/Pistachio) suggest alternative precursors, such as 4-amino-2-chlorobenzoic acid derivatives .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Data Validation : Cross-check with high-purity samples (>99%) synthesized via documented protocols .
  • Instrument Calibration : Ensure DSC (Differential Scanning Calorimetry) or capillary melting point apparatus are calibrated against standards (e.g., benzoic acid) .
  • Polymorphism Screening : Perform X-ray crystallography to identify polymorphic forms, which may explain variations in thermal properties .

Q. What strategies mitigate byproduct formation during sulfonylation?

  • Side Reactions : Competing hydrolysis of methylsulfonyl chloride generates methylsulfonic acid. Minimize by:
    • Temperature Control : Keep reactions below 50°C during sulfonylation .
    • Moisture-Free Conditions : Use molecular sieves or anhydrous solvents (e.g., THF) .
  • Byproduct Identification : LC-MS or GC-MS to detect sulfonic acid derivatives. Adjust stoichiometry or use scavengers (e.g., polymer-bound amines) .

Methodological Guidance for Data Contradictions

Q. How to resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Standardized Assays : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
  • Functional Group Mapping : Modify the methylsulfonylamino or chloro groups to isolate contributions to activity .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s enzyme inhibition potential?

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays (Promega) to measure inhibition of target kinases (e.g., EGFR, VEGFR) .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid
Reactant of Route 2
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2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid

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